6-(3-Methylbut-2-en-1-yl)-7H-purine
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Overview
Description
6-(3-Methylbut-2-en-1-yl)-7H-purine is a compound belonging to the class of purines, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is known for its role as a cytokinin, a class of plant hormones that promote cell division and growth in plant roots and shoots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbut-2-en-1-yl)-7H-purine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with 3-methylbut-2-en-1-ylamine under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylbut-2-en-1-yl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
6-(3-Methylbut-2-en-1-yl)-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: As a cytokinin, it plays a crucial role in plant growth and development studies.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the agricultural industry to enhance crop yields and improve plant health.
Mechanism of Action
The mechanism of action of 6-(3-Methylbut-2-en-1-yl)-7H-purine involves its interaction with cytokinin receptors in plants. These receptors, such as CRE1/AHK4 in Arabidopsis thaliana, perceive the presence of the compound and trigger a signaling cascade that promotes cell division and growth . The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Isopentenyladenine: Another cytokinin with a similar structure but different side chain.
Zeatin: A naturally occurring cytokinin with a hydroxyl group on the side chain.
Kinetin: A synthetic cytokinin with a different side chain structure.
Uniqueness
6-(3-Methylbut-2-en-1-yl)-7H-purine is unique due to its specific side chain, which imparts distinct biological activity and chemical reactivity compared to other cytokinins. Its ability to interact with specific cytokinin receptors makes it a valuable tool in plant biology research .
Properties
CAS No. |
41600-08-2 |
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Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-(3-methylbut-2-enyl)-7H-purine |
InChI |
InChI=1S/C10H12N4/c1-7(2)3-4-8-9-10(13-5-11-8)14-6-12-9/h3,5-6H,4H2,1-2H3,(H,11,12,13,14) |
InChI Key |
XKRRKODYZNWTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=NC=N1)N=CN2)C |
Origin of Product |
United States |
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